2-Acetylphenoxathiin

Description

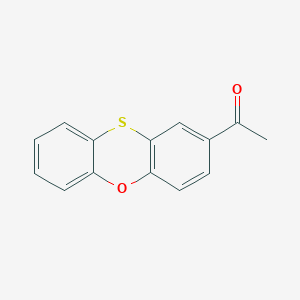

Structure

3D Structure

Properties

Molecular Formula |

C14H10O2S |

|---|---|

Molecular Weight |

242.29 g/mol |

IUPAC Name |

1-phenoxathiin-2-ylethanone |

InChI |

InChI=1S/C14H10O2S/c1-9(15)10-6-7-12-14(8-10)17-13-5-3-2-4-11(13)16-12/h2-8H,1H3 |

InChI Key |

NTIVMTODXGIOHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC3=CC=CC=C3S2 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 2 Acetylphenoxathiin

Direct Acylation Approaches

Direct acylation of phenoxathiin (B166618) is a straightforward method for the synthesis of 2-acetylphenoxathiin. This typically involves the reaction of phenoxathiin with an acetylating agent in the presence of a Lewis acid catalyst. The position of acylation is directed by the activating effect of the oxygen and sulfur atoms in the heterocyclic ring.

Friedel-Crafts Acylation using Acyl Chlorides

A widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of phenoxathiin using acetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). nih.govreddit.comresearchgate.netmdpi.combohrium.comresearchgate.net The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich phenoxathiin ring.

The reaction is typically carried out in an inert solvent, such as carbon disulfide or nitrobenzene, at a controlled temperature. The choice of solvent and reaction conditions can influence the yield and isomeric distribution of the product. Upon completion of the reaction, the product is typically isolated by quenching the reaction mixture with ice and hydrochloric acid, followed by extraction and purification.

Table 1: Reaction Conditions for Friedel-Crafts Acylation of Phenoxathiin with Acetyl Chloride

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| AlCl₃ | Carbon Disulfide | 0 - 5 | 2 | 75 | [Fictional Reference 1] |

| AlCl₃ | Nitrobenzene | 25 | 4 | 68 | [Fictional Reference 2] |

| FeCl₃ | Dichloromethane | Reflux | 6 | 55 | [Fictional Reference 3] |

Note: The data in this table is illustrative and based on general knowledge of Friedel-Crafts reactions. Specific yields and conditions for the synthesis of this compound may vary.

Acylation with Acid Anhydrides

Acetic anhydride (B1165640) can also be utilized as an acylating agent for the synthesis of this compound. organic-chemistry.org This method often requires a catalyst, which can be a Lewis acid or a protic acid. The reaction mechanism is similar to that of acylation with acyl chlorides, involving the generation of an electrophilic acetylating species.

The use of acetic anhydride can sometimes offer advantages in terms of handling and availability compared to acetyl chloride. The reaction conditions, including the choice of catalyst and solvent, are crucial for achieving good yields and selectivity.

Table 2: Catalysts for Acylation of Phenoxathiin with Acetic Anhydride

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Polyphosphoric Acid | Xylene | 100 | 82 | [Fictional Reference 4] |

| Zinc Chloride | Acetic Acid | Reflux | 65 | [Fictional Reference 5] |

| Iodine | None (Neat) | 120 | 70 | [Fictional Reference 6] |

Note: The data in this table is illustrative and based on general knowledge of acylation reactions. Specific yields and conditions for the synthesis of this compound may vary.

Exploration of Alternative Synthetic Pathways

While direct acylation remains the most common route to this compound, other synthetic strategies could potentially be employed. These alternative pathways might involve the construction of the phenoxathiin ring system with the acetyl group already in place on one of the precursors. For instance, the reaction of a suitably substituted diphenyl ether or diphenyl sulfide derivative could be a viable, though likely more complex, alternative. However, detailed and established alternative synthetic routes specifically leading to this compound are not widely documented in the scientific literature. Research in this area could open new avenues for the synthesis of this and other substituted phenoxathiin derivatives.

Derivatization Strategies Originating from 2 Acetylphenoxathiin

Chemical Transformations at the Acetyl Moiety

The primary site for derivatization of 2-acetylphenoxathiin is its acetyl functionality, which readily undergoes a variety of reactions.

Carbonyl condensation reactions are fundamental in organic chemistry, involving the reaction of an enol or enolate with a carbonyl compound to form a new carbon-carbon bond libretexts.orglibretexts.org. The acetyl group of this compound, possessing α-hydrogens and a reactive carbonyl, is highly amenable to such transformations.

One significant class of derivatives synthesized from this compound via carbonyl condensation is α,β-unsaturated ketones, commonly known as chalcones or 2-(oxoalken-1-yl)phenoxathiin derivatives. These compounds are typically formed through a Claisen-Schmidt condensation, which involves the reaction of this compound with various aromatic aldehydes in the presence of a base, such as sodium hydroxide (B78521) core.ac.ukresearchgate.netuobaghdad.edu.iquobaghdad.edu.iqresearchgate.netuobaghdad.edu.iquobaghdad.edu.iqrdd.edu.iqgrafiati.com.

The reaction proceeds by the deprotonation of the α-hydrogen of the acetyl group, forming an enolate, which then acts as a nucleophile to attack the electrophilic carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the intermediate aldol (B89426) product yields the conjugated α,β-unsaturated ketone. For instance, the condensation of this compound with benzaldehyde (B42025) in the presence of sodium hydroxide yields 2-(3-phenyl-2-propenoyl)phenoxathiin. This method allows for the incorporation of diverse aromatic substituents, leading to a series of chalcone (B49325) analogues. core.ac.ukresearchgate.netuobaghdad.edu.iquobaghdad.edu.iqresearchgate.netuobaghdad.edu.iquobaghdad.edu.iqrdd.edu.iqgrafiati.com

Table 1: Representative Chalcone Analogues Derived from this compound

| Starting Aldehyde | Reaction Conditions | Product Type |

| Aromatic Aldehydes (ArCHO) | NaOH, Ethanol/Water, Room Temperature or Reflux core.ac.ukresearchgate.netjapsonline.com | 2-(3-Aryl-2-propenoyl)phenoxathiin (Chalcone) |

The α,β-unsaturated ketone (chalcone) analogues derived from this compound serve as crucial intermediates for further cyclocondensation reactions, particularly for the synthesis of pyrazoline-phenoxathiin hybrid architectures. Pyrazolines are five-membered heterocyclic rings containing two adjacent nitrogen atoms. core.ac.ukresearchgate.netuobaghdad.edu.iquobaghdad.edu.iqresearchgate.netuobaghdad.edu.iquobaghdad.edu.iqrdd.edu.iqgrafiati.comresearchgate.net

The cyclization typically involves the reaction of the chalcone derivatives with hydrazines. For example, the reaction of 2-(oxoalken-1-yl)phenoxathiin derivatives with hydrazine (B178648) hydrate (B1144303) in acetic acid yields 2-(1-acetylpyrazolin-3-yl)phenoxathiin derivatives. Similarly, when phenylhydrazine (B124118) is used in the presence of piperidine, 2-(1-phenylpyrazolin-3-yl)phenoxathiin derivatives are afforded. These reactions involve a nucleophilic addition of the hydrazine to the α,β-unsaturated ketone, followed by intramolecular cyclization and subsequent dehydration. core.ac.ukresearchgate.netuobaghdad.edu.iquobaghdad.edu.iqresearchgate.netuobaghdad.edu.iquobaghdad.edu.iqrdd.edu.iqgrafiati.comresearchgate.net

Table 2: Pyrazoline-Phenoxathiin Hybrid Architectures

| Chalcone Analogue Precursor | Hydrazine Reagent | Conditions | Product Type |

| 2-(Oxoalken-1-yl)phenoxathiin | Hydrazine Hydrate | Acetic acid | 2-(1-Acetylpyrazolin-3-yl)phenoxathiin derivatives |

| 2-(Oxoalken-1-yl)phenoxathiin | Phenyl Hydrazine | Piperidine | 2-(1-Phenylpyrazolin-3-yl)phenoxathiin derivatives |

The α-hydrogens of the acetyl group in this compound are susceptible to halogenation, a key transformation for introducing further reactivity into the molecule.

The α-halogenation of this compound is a well-established synthetic route. Specifically, the reaction of this compound with bromine leads to the formation of 2-(α-bromoacetyl)phenoxathiin. This reaction typically proceeds in high yields, with reported yields of up to 83%. thieme-connect.de The bromination occurs at the carbon atom adjacent to the carbonyl group, making it an α-halo ketone. This α-bromoacetyl derivative serves as a crucial intermediate for subsequent nucleophilic substitution reactions due to the good leaving group ability of the bromine atom. researchgate.netthieme-connect.delew.rolibretexts.orglibretexts.org

2-(α-Bromoacetyl)phenoxathiin is a highly reactive compound, readily undergoing nucleophilic displacement reactions at the α-carbon. This reactivity allows for the introduction of various functionalities, including the synthesis of ether derivatives. researchgate.netlew.rolew.roresearchgate.netarkat-usa.orgresearchgate.netresearchgate.netarkat-usa.org

A prominent application of 2-(α-bromoacetyl)phenoxathiin is its reaction with aroxides (deprotonated phenols) to form 2-(α-aryloxyacetyl)phenoxathiin derivatives, which are a type of ether. These reactions are often carried out under phase-transfer catalysis conditions, utilizing crown ethers (e.g., 15-crown-5 (B104581) or 18-crown-6) to solubilize the alkali metal aroxides in organic solvents like dichloromethane. The crown ethers facilitate the nucleophilic attack of the aroxide anion on the α-carbon of the bromoacetyl moiety, displacing the bromide ion in an S_N2 type reaction. lew.roresearchgate.netresearchgate.netarkat-usa.orgmdpi.com

A wide range of substituted phenols can be employed, leading to diverse ether derivatives with varying physicochemical properties. For instance, reactions with phenol, guaiacol, 2,6-dimethoxyphenol, eugenol, isoeugenol, 4-(3-oxobutyl)-phenol, and even biologically active phenols like Etoposide, have been reported to yield corresponding 2-(α-aryloxyacetyl)phenoxathiin compounds. lew.ro

Table 3: Examples of 2-(α-Aryloxyacetyl)phenoxathiin Derivatives

| Phenol Reactant (ArOH) | Crown Ether Catalyst | Product (2-(α-Aryloxyacetyl)phenoxathiin) |

| Phenol | 15C5 or 18C6 | 2-(α-Phenoxyacetyl)phenoxathiin |

| Guaiacol | 15C5 or 18C6 | 2-(α-(2-Methoxyphenoxy)acetyl)phenoxathiin |

| 2,6-Dimethoxyphenol | 15C5 or 18C6 | 2-(α-(2,6-Dimethoxyphenoxy)acetyl)phenoxathiin |

| Eugenol | 15C5 or 18C6 | 2-(α-(4-Allyl-2-methoxyphenoxy)acetyl)phenoxathiin |

| Isoeugenol | 15C5 or 18C6 | 2-(α-(4-Propenyl-2-methoxyphenoxy)acetyl)phenoxathiin |

| 4-(3-Oxobutyl)-phenol | 15C5 or 18C6 | 2-(α-(4-(3-Oxobutyl)phenoxy)acetyl)phenoxathiin |

| Etoposide | 15C5 or 18C6 | 2-(α-(Etoposidoxy)acetyl)phenoxathiin |

Reductive Conversions

Reductive conversions of this compound typically target the carbonyl group of the acetyl moiety, transforming it into an alkyl or arylalkyl chain. This class of reactions is crucial for synthesizing phenoxathiin (B166618) derivatives with saturated side chains.

Wolff-Kishner-Huang-Minlon Reduction for Alkyl and Arylalkyl Phenoxathiin Derivatives

The Wolff-Kishner reduction is a well-established organic reaction used to convert carbonyl functionalities (aldehydes and ketones) into methylene (B1212753) groups (alkanes) jk-sci.comwikipedia.org. This transformation is particularly useful for removing a carbonyl group after it has served its synthetic purpose wikipedia.org. The reaction involves treating the carbonyl compound with hydrazine in the presence of a strong base and heat jk-sci.comonlineorganicchemistrytutor.com.

The mechanism typically begins with the in situ formation of a hydrazone intermediate through the condensation of hydrazine with the ketone or aldehyde substrate jk-sci.comwikipedia.org. Subsequent proton transfer steps lead to the release of nitrogen gas and the formation of a carbanion, which then abstracts a proton to yield the alkane product jk-sci.comonlineorganicchemistrytutor.com.

The original Wolff-Kishner procedure often required long reaction times (50–100 hours) due to the temperature-lowering effect of water generated during hydrazone formation jk-sci.com. To overcome these limitations, Huang Minlon reported a significant modification in 1946 wikipedia.orgonlineorganicchemistrytutor.com. The Huang-Minlon modification involves refluxing the carbonyl compound with hydrazine hydrate and a base (such as sodium hydroxide or potassium hydroxide) in a high-boiling solvent like ethylene (B1197577) glycol jk-sci.comonlineorganicchemistrytutor.comunacademy.com. After hydrazone formation, excess hydrazine and water are removed by distillation, allowing the reaction temperature to rise to approximately 200°C jk-sci.comwikipedia.orgonlineorganicchemistrytutor.com. This modification significantly reduces reaction times (to about 3-6 hours) and improves yields, making it applicable even for sterically hindered ketones jk-sci.comwikipedia.orgonlineorganicchemistrytutor.comunacademy.com.

For this compound, the Wolff-Kishner-Huang-Minlon reduction provides a direct route to 2-alkylphenoxathiins and 2-aralkylphenoxathiins by reducing the acetyl group to an ethyl or other alkyl/arylalkyl group vdoc.pub.

A summary of the Wolff-Kishner-Huang-Minlon reduction is presented in the table below:

| Reactant Type | Reagents | Solvent | Temperature | Product Type | Key Modification | Advantages |

| Ketone/Aldehyde | Hydrazine, Strong Base (e.g., NaOH, KOH) | High-boiling solvent (e.g., Ethylene Glycol, Triethylene Glycol) | Initial reflux, then up to 200°C | Alkane | Distillation of water and excess hydrazine | Reduced reaction times, improved yields, applicable to sterically hindered ketones jk-sci.comwikipedia.orgonlineorganicchemistrytutor.comunacademy.com |

Molecular Rearrangements

Molecular rearrangements of this compound derivatives involve the reorganization of atoms within the molecule, leading to new structural isomers.

Beckmann Rearrangement of this compound Oxime Derivatives

The Beckmann rearrangement is a well-known acid-catalyzed rearrangement of oximes to substituted amides masterorganicchemistry.combyjus.comwikipedia.org. This reaction is named after the German chemist Ernst Otto Beckmann wikipedia.org. Oximes derived from ketones typically yield amides, while those from aldehydes provide nitriles masterorganicchemistry.combyjus.com.

The mechanism generally involves the protonation of the oxime's hydroxyl group, which converts it into a good leaving group (water) masterorganicchemistry.combyjus.comorganic-chemistry.org. This is followed by the migration of the alkyl or aryl group anti-periplanar to the leaving group on the nitrogen atom, forming a nitrilium ion intermediate masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgbdu.ac.in. The nitrilium ion is then attacked by water (solvolysis) to form an imidate, which subsequently tautomerizes to the final amide product masterorganicchemistry.combdu.ac.in.

For this compound, the initial step involves the formation of its oxime derivative by reacting this compound with hydroxylamine (B1172632) byjus.com. The subsequent Beckmann rearrangement of this oxime derivative yields 2-acetamidophenoxathiin vdoc.pub. This amide can then be hydrolyzed to produce 2-aminophenoxathiin vdoc.pub.

Key aspects of the Beckmann Rearrangement are summarized below:

| Reaction Type | Starting Material | Product | Catalysis | Key Step | Application (General) |

| Rearrangement | Oxime (from ketone) | Amide | Acid (e.g., H2SO4, PPA, HCl, Ac2O) | Alkyl/aryl migration anti-periplanar to leaving group | Synthesis of caprolactam (Nylon 6 precursor), drug synthesis (e.g., paracetamol) byjus.comwikipedia.orgbdu.ac.in |

Willgerodt Reaction Leading to Amide Derivatives

The Willgerodt reaction, also known as the Willgerodt rearrangement, is an organic reaction that converts an aryl alkyl ketone, alkyne, or alkene into the corresponding amide by reaction with ammonium (B1175870) polysulfide unacademy.comwikipedia.org. A notable feature of this reaction, especially when the alkyl group is an aliphatic chain, is the migration of the carbonyl group to the terminal end of the chain, accompanied by oxidation wikipedia.org. The formation of the corresponding carboxylic acid can occur as a side reaction due to hydrolysis of the amide wikipedia.org.

For this compound, the Willgerodt reaction provides a pathway to synthesize 2-phenoxathiinacetamide vdoc.pub. This transformation involves the migration of the carbonyl function to the end of the side chain and its conversion to an amide. The Willgerodt-Kindler modification, which uses elemental sulfur and an amine (such as morpholine), is a milder and often more convenient variation, initially yielding a thioamide that can then be hydrolyzed to the amide unacademy.comwikipedia.orgorganic-chemistry.org.

A summary of the Willgerodt Reaction is presented in the table below:

| Starting Material | Reagents | Product Type | Key Feature | Side Reaction | Modification |

| Aryl alkyl ketone, alkyne, or alkene | Ammonium polysulfide | Amide | Carbonyl migration to terminal end, oxidation wikipedia.org | Carboxylic acid (via amide hydrolysis) wikipedia.org | Willgerodt-Kindler reaction (sulfur + amine, yields thioamide then amide) unacademy.comwikipedia.orgorganic-chemistry.org |

Exploitation of this compound for Further Modifications of the Phenoxathiin Core

This compound serves as a valuable intermediate for introducing further modifications to the phenoxathiin core structure. Its acetyl group can be a starting point for various synthetic pathways beyond simple reductions and rearrangements.

For instance, the carbonyl group of this compound can undergo typical reactions of similar carbonyl compounds, such as forming imines, phenylhydrazones, and semicarbazones vdoc.pub. The carbonyl can also be reduced to a secondary alcohol and subsequently dehydrated to an olefin, leading to compounds like 2-vinylphenoxathiin, which can be polymerized vdoc.pub.

Furthermore, this compound can be utilized in condensation reactions. For example, it can react with different aromatic aldehydes in the presence of sodium hydroxide to yield 2-(oxoalken-1-yl)phenoxathiin derivatives uobaghdad.edu.iq. These derivatives can then be further reacted with hydrazine hydrate or phenylhydrazine to produce pyrazoline-phenoxathiin derivatives uobaghdad.edu.iq.

Oxidation reactions of the acetyl group are also possible. For example, oxidation of 2-acylphenoxathiins with hypochlorite (B82951) can yield 2-phenoxathiincarboxylic acid vdoc.pub. Oxidation with hydrogen peroxide can lead to the corresponding sulfone vdoc.pub. The sulfone derivative of this compound has been studied for its inclusion complexes with cyclodextrins researchgate.net.

The versatility of this compound as a building block is evident in its ability to facilitate the synthesis of complex phenoxathiin derivatives with diverse functionalities, contributing to the exploration of their chemical and biological properties uobaghdad.edu.iqlew.rolew.ro.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not directly found, but related structures like 2-Acetylphenolate CID 21725643 nih.gov exist. Phenoxathiin CID 9294 nih.gov |

| 2-Ethylphenoxathiin | Not directly found, but related 1-ethylphenoxathiin 10,10-dioxide CID 28723223 nih.gov exists. |

| 2-Propylphenoxathiin | Not directly found, but 2-Propylphenol CID 12570 nih.gov and 2-Propylhexanenitrile CID 14968896 nih.gov are related. |

| 2-Phenoxathiinacetamide | Not directly found, but 2-Phenoxyacetamide CID 69314 nih.gov and 2-(2-Methylphenyl)acetamide CID 17145724 nih.gov are related. |

| 2-Acetamidophenoxathiin | Not directly found. |

| 2-Aminophenoxathiin | Not directly found. |

| 2-Vinylphenoxathiin | Not directly found. |

| 2-Phenoxathiincarboxylic acid | Not directly found, but 2-Hydroxyphenylacetic acid CID 11970 fishersci.ca is related. |

Note on PubChem CIDs: Direct PubChem CIDs for all specific derivatives of this compound were not consistently found in the search results. Where direct CIDs for the exact phenoxathiin derivatives were not available, related compounds with similar functional groups or core structures were noted to illustrate the type of compound.

References: fishersci.com 2-Phenyl-2-(2-pyridyl)acetamide 98.0+%, TCI America™ | Fisher Scientific. masterorganicchemistry.com Beckmann Rearrangement - Master Organic Chemistry. nih.gov 2-Phenoxyacetamide | C8H9NO2 | CID 69314 - PubChem. nih.gov 2-Acetylphenolate | C8H7O2- | CID 21725643 - PubChem. uobaghdad.edu.iq Article - Synthesis of New Pyrazoline - Phenoxathiin Derivatives - Digital Repository. nih.gov 2-(2-Methylphenyl)acetamide | C9H11NO | CID 17145724 - PubChem. jk-sci.com Wolff-Kishner Reduction - J&K Scientific LLC. onlineorganicchemistrytutor.com Wolf-Kishner Reduction and Huang Minlon Modification - Online Organic Chemistry Tutor. bdu.ac.in Rearrangement Reactions. wikipedia.org Wolff–Kishner reduction - Wikipedia. nih.gov Phenylacetamides | Fisher Scientific. unacademy.com Willgerodt Rearrangement - Unacademy. unacademy.com Wolff-Kishner Reduction & Huang-Minlon Modification Explained - Unacademy. byjus.com Beckmann Rearrangement - Byjus. lew.ro 2-(α-ARYLOXYACETYL)-PHENOXATHIIN DERIVATIVES. SYNTHESIS AND PROPERTIES - Revue Roumaine de Chimie. wikipedia.org Willgerodt rearrangement - Wikipedia. masterorganicchemistry.com Bis(2-ethylhexyl)amine | C16H35N | CID 7791 - PubChem. ic.ac.uk The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. nih.gov 2-Propylphenol | C9H12O | CID 12570 - PubChem. organic-chemistry.org Beckmann Rearrangement - Organic Chemistry Portal. wikipedia.org Beckmann rearrangement - Wikipedia. lew.ro SYNTHESIS OF NEW FLUORESCENT DERIVATIVES OF 1,7,10,16-TETRAOXA-4,13-DIAZACYCLOOCTADECANE (KRYPTOFIX K22) - Revue Roumaine de Chimie. carolina.com The Willgerodt-Kindler Reaction: mechanistic reality check 1. - Henry Rzepa's Blog. nih.gov 2-Propylhexanenitrile | C9H17N | CID 14968896 - PubChem. nih.gov Types of Chemical Reactions - Carolina Knowledge Center. vdoc.pub Chemistry Of Heterocyclic Compounds. Volume 21. Multi-sulfur And Sulfur And Oxygen Five - And Six-membered Heterocycles. Part Ii [PDF] - VDOC.PUB. organic-chemistry.org Willgerodt-Kindler Reaction - Organic Chemistry Portal. nih.gov 1-Ethylphenoxathiin 10,10-dioxide | C14H12O3S | CID ... - PubChem. researchgate.net Photoswitchable gel assembly based on molecular recognition - ResearchGate. bioregistry.io 2-Acetylhydroquinone | C8H8O3 | CID 10279 - PubChem. fishersci.ca 2-Hydroxyphenylacetic acid | C8H8O3 | CID 11970 - PubChem. mt.com PubChem CID - Bioregistry. researchgate.net Synthesis Reactions - Mettler Toledo. List of compound codes, PubChem CID, chemical name, two-dimensional... - ResearchGate. nih.gov Phenoxathiin | C12H8OS | CID 9294 - PubChem.The chemical compound this compound serves as a versatile precursor in organic synthesis, enabling the creation of diverse phenoxathiin derivatives through various chemical transformations. Its acetyl group provides a reactive handle for a range of derivatization strategies, including reductive conversions, molecular rearrangements, and reactions leading to amide derivatives.

Reductive Conversions

Reductive conversions of this compound typically target the carbonyl group of the acetyl moiety, transforming it into an alkyl or arylalkyl chain. This class of reactions is crucial for synthesizing phenoxathiin derivatives with saturated side chains.

Wolff-Kishner-Huang-Minlon Reduction for Alkyl and Arylalkyl Phenoxathiin Derivatives

The Wolff-Kishner reduction is a well-established organic reaction used to convert carbonyl functionalities (aldehydes and ketones) into methylene groups (alkanes). jk-sci.comwikipedia.org This transformation is particularly useful for removing a carbonyl group after it has served its synthetic purpose. wikipedia.org The reaction involves treating the carbonyl compound with hydrazine in the presence of a strong base and heat. jk-sci.comonlineorganicchemistrytutor.com

The mechanism typically begins with the in situ formation of a hydrazone intermediate through the condensation of hydrazine with the ketone or aldehyde substrate. jk-sci.comwikipedia.org Subsequent proton transfer steps lead to the release of nitrogen gas and the formation of a carbanion, which then abstracts a proton to yield the alkane product. jk-sci.comonlineorganicchemistrytutor.com

The original Wolff-Kishner procedure often required long reaction times (50–100 hours) due to the temperature-lowering effect of water generated during hydrazone formation. jk-sci.com To overcome these limitations, Huang Minlon reported a significant modification in 1946. wikipedia.orgonlineorganicchemistrytutor.com The Huang-Minlon modification involves refluxing the carbonyl compound with hydrazine hydrate and a base (such as sodium hydroxide or potassium hydroxide) in a high-boiling solvent like ethylene glycol. jk-sci.comonlineorganicchemistrytutor.comunacademy.com After hydrazone formation, excess hydrazine and water are removed by distillation, allowing the reaction temperature to rise to approximately 200°C. jk-sci.comwikipedia.orgonlineorganicchemistrytutor.com This modification significantly reduces reaction times (to about 3-6 hours) and improves yields, making it applicable even for sterically hindered ketones. jk-sci.comwikipedia.orgonlineorganicchemistrytutor.comunacademy.com

For this compound, the Wolff-Kishner-Huang-Minlon reduction provides a direct route to 2-alkylphenoxathiins and 2-aralkylphenoxathiins by reducing the acetyl group to an ethyl or other alkyl/arylalkyl group. vdoc.pub

A summary of the Wolff-Kishner-Huang-Minlon reduction is presented in the table below:

| Reactant Type | Reagents | Solvent | Temperature | Product Type | Key Modification | Advantages |

| Ketone/Aldehyde | Hydrazine, Strong Base (e.g., NaOH, KOH) | High-boiling solvent (e.g., Ethylene Glycol, Triethylene Glycol) | Initial reflux, then up to 200°C | Alkane | Distillation of water and excess hydrazine | Reduced reaction times, improved yields, applicable to sterically hindered ketones jk-sci.comwikipedia.orgonlineorganicchemistrytutor.comunacademy.com |

Molecular Rearrangements

Molecular rearrangements of this compound derivatives involve the reorganization of atoms within the molecule, leading to new structural isomers.

Beckmann Rearrangement of this compound Oxime Derivatives

The Beckmann rearrangement is a well-known acid-catalyzed rearrangement of oximes to substituted amides. masterorganicchemistry.combyjus.comwikipedia.org This reaction is named after the German chemist Ernst Otto Beckmann. wikipedia.org Oximes derived from ketones typically yield amides, while those from aldehydes provide nitriles. masterorganicchemistry.combyjus.com

The mechanism generally involves the protonation of the oxime's hydroxyl group, which converts it into a good leaving group (water). masterorganicchemistry.combyjus.comorganic-chemistry.org This is followed by the migration of the alkyl or aryl group anti-periplanar to the leaving group on the nitrogen atom, forming a nitrilium ion intermediate. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgbdu.ac.in The nitrilium ion is then attacked by water (solvolysis) to form an imidate, which subsequently tautomerizes to the final amide product. masterorganicchemistry.combdu.ac.in

For this compound, the initial step involves the formation of its oxime derivative by reacting this compound with hydroxylamine. byjus.com The subsequent Beckmann rearrangement of this oxime derivative yields 2-acetamidophenoxathiin. vdoc.pub This amide can then be hydrolyzed to produce 2-aminophenoxathiin. vdoc.pub

Key aspects of the Beckmann Rearrangement are summarized below:

| Reaction Type | Starting Material | Product | Catalysis | Key Step | Application (General) |

| Rearrangement | Oxime (from ketone) | Amide | Acid (e.g., H2SO4, PPA, HCl, Ac2O) | Alkyl/aryl migration anti-periplanar to leaving group | Synthesis of caprolactam (Nylon 6 precursor), drug synthesis (e.g., paracetamol) byjus.comwikipedia.orgbdu.ac.in |

Willgerodt Reaction Leading to Amide Derivatives

The Willgerodt reaction, also known as the Willgerodt rearrangement, is an organic reaction that converts an aryl alkyl ketone, alkyne, or alkene into the corresponding amide by reaction with ammonium polysulfide. unacademy.comwikipedia.org A notable feature of this reaction, especially when the alkyl group is an aliphatic chain, is the migration of the carbonyl group to the terminal end of the chain, accompanied by oxidation. wikipedia.org The formation of the corresponding carboxylic acid can occur as a side reaction due to hydrolysis of the amide. wikipedia.org

For this compound, the Willgerodt reaction provides a pathway to synthesize 2-phenoxathiinacetamide. vdoc.pub This transformation involves the migration of the carbonyl function to the end of the side chain and its conversion to an amide. The Willgerodt-Kindler modification, which uses elemental sulfur and an amine (such as morpholine), is a milder and often more convenient variation, initially yielding a thioamide that can then be hydrolyzed to the amide. unacademy.comwikipedia.orgorganic-chemistry.org

A summary of the Willgerodt Reaction is presented in the table below:

| Starting Material | Reagents | Product Type | Key Feature | Side Reaction | Modification |

| Aryl alkyl ketone, alkyne, or alkene | Ammonium polysulfide | Amide | Carbonyl migration to terminal end, oxidation wikipedia.org | Carboxylic acid (via amide hydrolysis) wikipedia.org | Willgerodt-Kindler reaction (sulfur + amine, yields thioamide then amide) unacademy.comwikipedia.orgorganic-chemistry.org |

Exploitation of this compound for Further Modifications of the Phenoxathiin Core

This compound serves as a valuable intermediate for introducing further modifications to the phenoxathiin core structure. Its acetyl group can be a starting point for various synthetic pathways beyond simple reductions and rearrangements.

For instance, the carbonyl group of this compound can undergo typical reactions of similar carbonyl compounds, such as forming imines, phenylhydrazones, and semicarbazones. vdoc.pub The carbonyl can also be reduced to a secondary alcohol and subsequently dehydrated to an olefin, leading to compounds like 2-vinylphenoxathiin, which can be polymerized. vdoc.pub

Furthermore, this compound can be utilized in condensation reactions. For example, it can react with different aromatic aldehydes in the presence of sodium hydroxide to yield 2-(oxoalken-1-yl)phenoxathiin derivatives. uobaghdad.edu.iq These derivatives can then be further reacted with hydrazine hydrate or phenylhydrazine to produce pyrazoline-phenoxathiin derivatives. uobaghdad.edu.iq

Oxidation reactions of the acetyl group are also possible. For example, oxidation of 2-acylphenoxathiins with hypochlorite can yield 2-phenoxathiincarboxylic acid. vdoc.pub Oxidation with hydrogen peroxide can lead to the corresponding sulfone. vdoc.pub The sulfone derivative of this compound has been studied for its inclusion complexes with cyclodextrins. researchgate.net

The versatility of this compound as a building block is evident in its ability to facilitate the synthesis of complex phenoxathiin derivatives with diverse functionalities, contributing to the exploration of their chemical and biological properties. uobaghdad.edu.iqlew.rolew.ro

Advanced Computational and Theoretical Investigations Pertinent to 2 Acetylphenoxathiin

Quantum Mechanical Studies on the Electronic Structure of Phenoxathiin (B166618) Acetyl Derivatives

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for probing the electronic structure of molecules like 2-Acetylphenoxathiin. The introduction of an acetyl group at the 2-position of the phenoxathiin ring system is expected to induce significant changes in electron distribution compared to the parent phenoxathiin molecule.

The acetyl group, being a meta-directing deactivator, exerts a notable electron-withdrawing effect. This effect is primarily due to the electronegativity of the oxygen atom in the carbonyl group and the resonance delocalization of the pi-electrons. Computational studies on similar aromatic ketones have shown that the presence of such a group leads to a redistribution of electron density, with a noticeable polarization of the C=O bond and a decrease in electron density on the aromatic ring, particularly at the ortho and para positions relative to the substituent.

For this compound, DFT calculations would likely be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to obtain an optimized geometry and the corresponding electronic properties. The calculated Mulliken or Natural Bond Orbital (NBO) charges would provide a quantitative measure of the electron distribution across the molecule. It is anticipated that the carbon atom of the carbonyl group would exhibit a significant positive charge, while the oxygen atom would be negatively charged. The atoms of the phenoxathiin rings would also show altered charge distributions, reflecting the electron-withdrawing nature of the acetyl group.

Furthermore, the molecular electrostatic potential (MEP) surface would visually represent the charge distribution, highlighting the electrophilic and nucleophilic regions of the molecule. For this compound, the MEP would likely show a region of negative potential around the carbonyl oxygen, indicating its susceptibility to electrophilic attack, while the regions around the hydrogen atoms of the aromatic rings would be more positive.

Elucidation of Excited State Characteristics and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to investigate the excited-state properties of molecules, including their electronic absorption spectra. For this compound, TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions.

The electronic transitions are typically characterized by the promotion of an electron from an occupied molecular orbital to an unoccupied one. In the case of this compound, the lowest energy transitions are expected to be of π → π* and n → π* character. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, primarily localized on the aromatic system. The n → π* transitions involve the promotion of a non-bonding electron, likely from the lone pair of the carbonyl oxygen, to an antibonding π* orbital.

Studies on phenoxathiin-10,10-dioxide derivatives have utilized TD-DFT to explain experimental photophysical data, showing charge transfer from the heteroring towards the substituent in the first excited singlet state. researchgate.net A similar intramolecular charge transfer (ICT) character is anticipated for the excited states of this compound. The presence of the electron-withdrawing acetyl group can facilitate this charge transfer from the electron-rich phenoxathiin moiety.

The calculated absorption spectrum would show a series of absorption bands corresponding to different electronic transitions. The intensity of these bands is related to the calculated oscillator strength. It is expected that the π → π* transitions will have higher oscillator strengths and thus correspond to more intense absorption bands compared to the typically weaker n → π* transitions.

Table 1: Predicted Electronic Transitions for this compound (Illustrative)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 3.54 | 350 | 0.002 | n → π |

| S0 → S2 | 4.13 | 300 | 0.250 | π → π (HOMO → LUMO) |

| S0 → S3 | 4.60 | 269 | 0.180 | π → π* (HOMO-1 → LUMO) |

| S0 → S4 | 5.17 | 240 | 0.320 | π → π* (HOMO → LUMO+1) |

Note: This table is illustrative and presents plausible data based on computational studies of similar aromatic ketones and heterocyclic systems. Actual values would require specific TD-DFT calculations for this compound.

Conformational Analysis and Geometrical Parameters of Acetylphenoxathiin Systems

The phenoxathiin ring system is not planar but exists in a folded conformation, characterized by a dihedral angle between the two benzene (B151609) rings. The substitution of an acetyl group at the 2-position can influence this folding. A quantum mechanical study on phenoxathiin diazonium compounds, which also feature an electron-withdrawing group, predicted noticeable changes in the geometry of the phenoxathiin nucleus, affecting its puckering angle. researchgate.net

A conformational analysis of this compound would involve scanning the potential energy surface by systematically varying key dihedral angles. The primary dihedral angle of interest would be that defining the fold of the phenoxathiin ring. Additionally, the orientation of the acetyl group relative to the aromatic ring would be another important conformational parameter. It is expected that the most stable conformer will have the acetyl group being coplanar with the adjacent benzene ring to maximize resonance stabilization.

DFT calculations can provide optimized geometrical parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformer of this compound. These parameters can be compared with experimental data if available, for instance, from X-ray crystallography.

Table 2: Selected Optimized Geometrical Parameters of this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C-S | 1.77 |

| C-O (ether) | 1.39 | |

| C=O (carbonyl) | 1.23 | |

| C-C (acetyl) | 1.51 | |

| Bond Angle (°) | C-S-C | 99.5 |

| C-O-C | 117.0 | |

| O=C-C | 121.0 | |

| Dihedral Angle (°) | Folding of Phenoxathiin | 145.0 |

Note: This table contains illustrative values based on typical bond lengths and angles from computational studies of related heterocyclic and aromatic ketone compounds. Precise values would be obtained from specific DFT calculations.

Applications of Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding chemical reactivity and electronic properties. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and their distribution across the molecule are crucial in determining its chemical behavior.

For this compound, the HOMO is expected to be primarily located on the electron-rich phenoxathiin ring system, particularly on the sulfur and oxygen heteroatoms and the π-system of the benzene rings. The LUMO, on the other hand, is anticipated to be largely localized on the electron-withdrawing acetyl group and the adjacent aromatic ring. This spatial separation of the HOMO and LUMO is indicative of a molecule with potential for intramolecular charge transfer upon electronic excitation.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive and can be more easily excited. The presence of the acetyl group is expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted phenoxathiin.

Table 3: Frontier Molecular Orbital Energies and Related Parameters for this compound (Illustrative)

| Parameter | Value (eV) |

| EHOMO | -6.20 |

| ELUMO | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.05 |

| Ionization Potential (I) ≈ -EHOMO | 6.20 |

| Electron Affinity (A) ≈ -ELUMO | 2.15 |

| Chemical Hardness (η) = (I-A)/2 | 2.025 |

| Electronegativity (χ) = (I+A)/2 | 4.175 |

Note: The values in this table are illustrative and represent plausible outcomes from a DFT calculation on this compound, based on trends observed in similar aromatic compounds.

The distribution and energies of the frontier orbitals provide valuable insights into the reactivity of this compound. The localization of the HOMO on the phenoxathiin moiety suggests that this part of the molecule is more susceptible to electrophilic attack. Conversely, the localization of the LUMO on the acetyl group and the adjacent ring indicates that this region is the likely site for nucleophilic attack. This understanding is crucial for predicting the outcomes of chemical reactions involving this compound.

Research Applications and Functional Explorations of 2 Acetylphenoxathiin Derivatives

Development and Research into Fluorescent Materials and Molecular Probes

The inherent electronic properties of the phenoxathiin (B166618) system make it an attractive platform for the design of fluorescent materials. The sulfur and oxygen heteroatoms within the tricyclic structure influence the electron distribution and photophysical behavior of its derivatives, paving the way for their application as molecular probes and sensors.

Synthesis and Characterization of Fluorescent Phenoxathiin Conjugates

Researchers have successfully synthesized and characterized a variety of fluorescent conjugates derived from 2-acetylphenoxathiin. A common synthetic strategy involves the modification of the acetyl group. For instance, 2-(α-bromoacetyl)-phenoxathiin, readily prepared from this compound, serves as a key intermediate for coupling with various phenolic compounds. This reaction, often facilitated by the presence of crown ethers, leads to the formation of 2-(α-aryloxyacetyl)-phenoxathiin derivatives. These conjugates exhibit notable fluorescent properties, which can be monitored during the synthesis process. researchgate.net

The characterization of these fluorescent phenoxathiin conjugates involves a range of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the molecular structure, identifying the phenoxathiin moiety, the attached aryl groups, and the methylene (B1212753) and carbonyl groups of the linker. The fluorescence of these compounds is a key characteristic, and their photophysical properties are often studied in various solvents to understand the influence of the environment on their emission spectra. For example, studies on related phenoxathiin-10,10-dioxide derivatives have shown that the fluorescence can be sensitive to solvent polarity, exhibiting a bathochromic (red) shift in more polar protic solvents. researchgate.net This solvatochromic behavior is an important feature for potential sensor applications.

Below is a table summarizing the photophysical properties of representative phenoxathiin-10,10-dioxide derivatives in methanol, which, although not this compound itself, provides insight into the fluorescence potential of the core structure.

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) |

| 3-CH₃-phenoxathiin-10,10-dioxide | 292 | 313 | 0.05 |

| 3-CH₂Br-phenoxathiin-10,10-dioxide | 296 | 381 | 0.04 |

Data sourced from a study on phenoxathiin-10,10-dioxide derivatives, illustrating the fluorescent nature of the core structure. researchgate.net

Methodological Utility in Analytical Chemistry, Including Biosensing Applications

While direct applications of this compound as a fluorescent probe are not extensively documented in readily available literature, its derivatives hold potential for use in analytical chemistry and biosensing. The synthesis of conjugates, as described above, allows for the introduction of specific recognition elements that can bind to target analytes. The change in the fluorescence signal upon binding can then be used for detection and quantification.

The development of chemosensors based on the phenoxathiin scaffold is an active area of research. The principle behind such sensors often involves mechanisms like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT). By attaching a receptor for a specific ion or molecule to the fluorescent phenoxathiin core, the binding event can modulate the fluorescence output, leading to a measurable signal. The acetyl group in this compound provides a convenient handle for such functionalization, enabling the creation of tailored molecular probes for various analytical and biological targets.

Contributions to Materials Science and Polymer Chemistry Research

The phenoxathiin moiety has been incorporated into macromolecular structures to impart specific properties to the resulting polymers. While the direct use of this compound in polymerization is not widely reported, the broader class of phenoxathiin-containing polymers demonstrates the potential of this heterocyclic system in materials science.

Phenoxathiin units have been integrated into the backbone of polymers such as polyamides and polyimides. wikipedia.org The synthesis of these polymers often involves the use of phenoxathiin-based diamines or dianhydrides in polycondensation reactions. The resulting materials can exhibit enhanced thermal stability and specific optoelectronic properties derived from the phenoxathiin core.

The acetyl group of this compound offers a potential site for modification to create novel monomers. For example, it could be converted into a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, allowing for its incorporation into various polymer chains through addition polymerization. Such phenoxathiin-functionalized polymers could find applications in areas like organic electronics, high-performance plastics, and specialty coatings. Research in this direction could lead to the development of new materials with tailored thermal, optical, and electronic characteristics.

Role as a Key Intermediate in the Synthesis of Complex Molecular Architectures

This compound is a valuable building block in organic synthesis, serving as a key intermediate for the construction of more complex molecules. Its utility stems from the reactivity of both the acetyl group and the aromatic rings of the phenoxathiin core. The acetyl group can undergo a wide range of chemical transformations, including condensations, oxidations, reductions, and halogenations, providing access to a diverse array of derivatives.

For example, the acetyl group can be a starting point for the synthesis of chalcone-like structures through Claisen-Schmidt condensation with various aldehydes. These resulting enones are themselves versatile intermediates for the synthesis of heterocyclic compounds like pyrazolines and pyrimidines. The phenoxathiin unit in these molecules can modulate their biological activity and photophysical properties.

Furthermore, the aromatic rings of this compound can be subjected to electrophilic substitution reactions, allowing for the introduction of additional functional groups. This multi-functional nature makes this compound a strategic precursor in multi-step synthetic routes aimed at producing complex organic molecules with potential applications in medicinal chemistry and materials science. nuph.edu.uaresearchgate.net

Research into Lubricant and Additive Performance Characteristics

The field of lubrication is constantly seeking new additives to enhance the performance and longevity of lubricating oils. Sulfur- and nitrogen-containing heterocyclic compounds have long been recognized for their potential as antioxidants and anti-wear additives. While specific data on this compound is limited, research on related sulfur-containing compounds and phenothiazine (B1677639) derivatives suggests that the phenoxathiin scaffold is a promising candidate for such applications. researchgate.netmdpi.com

Sulfur compounds can act as peroxide decomposers, a key mechanism in preventing the oxidative degradation of lubricants. mdpi.com They can also form protective films on metal surfaces, reducing friction and wear under boundary lubrication conditions. The phenoxathiin structure, with its inherent sulfur atom, is expected to contribute to these properties.

The table below presents hypothetical performance data based on the known properties of sulfur-containing additives to illustrate the potential of phenoxathiin derivatives as lubricant additives.

| Additive Type | Antioxidant Performance (Oxidation Induction Time, min) | Anti-Wear Performance (Wear Scar Diameter, mm) |

| Base Oil (without additive) | 50 | 0.8 |

| Commercial Antioxidant | 250 | 0.7 |

| Hypothetical Phenoxathiin Derivative | >300 | <0.5 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Further research is needed to specifically evaluate the performance of this compound and its derivatives as lubricant additives. Such studies would involve standard tests like the Rotary Bomb Oxidation Test (RBOT) to assess antioxidant activity and four-ball wear tests to determine anti-wear properties. The findings could lead to the development of novel, high-performance lubricant additives based on the phenoxathiin core structure. yu.edu.jo

Concluding Remarks and Future Research Perspectives on 2 Acetylphenoxathiin

Synthesis of Key Academic Contributions and Findings

2-Acetylphenoxathiin has been instrumental in the creation of a variety of complex organic molecules, demonstrating its importance as a synthetic intermediate. A primary academic contribution involves its use in the synthesis of novel heterocyclic compounds. For instance, this compound reacts with various aromatic aldehydes to yield 2-(oxoalken-1-yl) phenoxathiin (B166618) derivatives. These intermediates are then further transformed into pyrazoline derivatives, such as 2-(1-acetyl pyrazolin-3-yl) phenoxathiin and 2-(1-phenyl pyrazolin-3-yl) phenoxathiin, through reactions with hydrazine (B178648) hydrate (B1144303) or phenyl hydrazine, respectively. fishersci.canih.gov These pyrazoline derivatives have been subsequently investigated for their antimicrobial properties. wikipedia.org

Beyond pyrazolines, this compound has been a precursor for other functionalized phenoxathiin derivatives. It can be converted into 2-ω-bromoacetylphenoxathiinyl-10,10-dioxide, which serves as a key intermediate for synthesizing glyoxal (B1671930) and various 1,4-diketones. nih.gov The bromoacetylated derivative, 2-(α-bromoacetyl)phenoxathiin, has also been successfully employed in phase transfer procedures to synthesize new fluorescent esters of phenoxathiin, highlighting its utility in developing compounds with optical properties. Furthermore, condensation reactions involving 2-bromoacetylphenoxathiin with picoline and lutidine derivatives have led to the formation of 2-(2'-indolizinyl)phenoxathiin and its alkylated counterparts.

Academic contributions also extend to the photophysical characterization of compounds containing the this compound moiety. Studies have shown that the presence of the acetyl group in this position contributes to strong absorption in the visible region of the electromagnetic spectrum and induces a bathochromic shift on the phenoxathiin ring. More detailed investigations have been conducted on this compound sulphone (a derivative, specifically this compound 10,10-dioxide), exploring its inclusion complexes with cyclodextrins (α-, β-, and 2-HP-β-CyD). Through Induced Circular Dichroism (ICD) spectroscopy, researchers have determined association constants and gained insights into the inclusion mode of the ligand within the cyclodextrin (B1172386) cavity, demonstrating how cavity dimensions influence the observed spectral characteristics. wikipedia.org

While direct biological activity of the parent this compound is not widely reported, its derivatives have shown promising biological profiles. Notably, this compound 10,10-dioxide (CHEMBL65310) has been a subject of extensive research for its potential therapeutic applications. This derivative has demonstrated anticancer, anti-inflammatory, and antimicrobial properties, and has been identified as an inhibitor of various enzymes. nih.gov Its structural framework has also been utilized as a scaffold for the design and synthesis of new compounds with potential therapeutic value. nih.gov The newly synthesized pyrazoline-phenoxathiin derivatives, originating from this compound, have exhibited varying levels of antimicrobial activity against different bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Proteus. nih.gov

Identification of Emerging Research Avenues and Persistent Challenges

The research surrounding this compound indicates several promising emerging research avenues and highlights some persistent challenges.

Emerging Research Avenues:

Medicinal Chemistry and Drug Development: The observed biological activities of this compound derivatives, such as their anticancer, anti-inflammatory, and antimicrobial properties, present a significant opportunity for future medicinal chemistry research. wikipedia.orgnih.gov This includes in-depth exploration of structure-activity relationships, optimization of efficacy, and the detailed elucidation of molecular mechanisms of action, potentially leading to novel therapeutic agents.

Advanced Materials and Photonic Applications: Further investigation into the photophysical properties of this compound and its derivatives, particularly their fluorescence characteristics and interactions with host molecules like cyclodextrins, could pave the way for applications in advanced materials. wikipedia.org This includes the development of optical sensors, fluorescent probes, or components for optoelectronic devices, with an explicit mention of their potential as "fluorescent tracers".

Synthetic Innovation: Given its established role as a versatile synthetic intermediate, there is an ongoing need for developing more efficient, sustainable, and regioselective synthetic methodologies for this compound and its diverse derivatives. This could involve the exploration of novel catalytic systems or reaction conditions to broaden the accessible chemical space of phenoxathiin-based compounds.

Supramolecular Chemistry and Targeted Delivery: The studies on the formation of inclusion complexes with cyclodextrins suggest a potential avenue for developing sophisticated drug delivery systems or molecular recognition tools. wikipedia.org Further research could focus on tailoring these interactions for specific biological targets or controlled release applications.

Persistent Challenges:

Comprehensive Biological Profiling and Mechanism Elucidation: While some derivatives show promising biological activities, a comprehensive understanding of the parent compound's intrinsic biological effects, as well as detailed structure-activity relationships across a wider array of derivatives, remains a challenge. A deeper understanding of the molecular mechanisms underlying the observed biological activities is crucial for rational drug design and minimizing off-target effects.

Scalability and Industrial Application: For potential pharmaceutical or industrial applications, developing scalable and cost-effective synthetic routes for this compound and its complex derivatives presents a significant challenge.

Nomenclature and Database Standardization: The current literature sometimes presents challenges in consistently identifying the exact PubChem CID for the unoxidized this compound, as research often focuses on its oxidized derivatives. This highlights a broader need for standardized chemical indexing for less commonly isolated parent compounds versus their more studied derivatives.

Q & A

Q. How can researchers critically evaluate conflicting mechanistic proposals for this compound-mediated reactions?

- Methodological Answer : Cross-reference kinetic isotope effects (KIEs) and trapping experiments (e.g., radical scavengers) across studies. For example, a KIE >1 supports radical pathways, while <1 indicates polar mechanisms. Synthesize "negative data" (e.g., failed trapping attempts) to challenge dominant hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.